1-(4-Bromobutyl)-4-bromobenzene
Overview
Description
1-(4-Bromobutyl)-4-bromobenzene is an organic compound characterized by the presence of two bromine atoms attached to a benzene ring and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromobutyl)-4-bromobenzene can be synthesized through a multi-step process involving the bromination of butylbenzene. The typical synthetic route includes:
Bromination of Butylbenzene: The initial step involves the bromination of butylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. This reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobutyl)-4-bromobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids. Reduction reactions can convert the bromine atoms to hydrogen atoms, yielding butylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, and organometallic reagents.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include alcohols, ethers, and amines.
Oxidation Products: Alcohols and carboxylic acids.
Reduction Products: Butylbenzene.
Scientific Research Applications
1-(4-Bromobutyl)-4-bromobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromobutyl)-4-bromobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, forming new carbon-nucleophile bonds.
Oxidation and Reduction: The compound undergoes changes in oxidation state, leading to the formation of alcohols, carboxylic acids, or hydrocarbons.
Comparison with Similar Compounds
1-(4-Bromobutyl)-4-bromobenzene can be compared with other similar compounds such as:
1-Bromo-4-butylbenzene: This compound has only one bromine atom, making it less reactive in substitution reactions.
1-(4-Bromobutyl)-2-bromobenzene: The position of the bromine atoms affects the compound’s reactivity and the types of reactions it undergoes.
1-(4-Bromobutyl)-4-chlorobenzene: The presence of chlorine instead of a second bromine atom alters the compound’s chemical properties and reactivity.
Uniqueness: this compound is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-bromo-4-(4-bromobutyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7H,1-3,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTSERISEGNNBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720201 | |
Record name | 1-Bromo-4-(4-bromobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88999-91-1 | |
Record name | 1-Bromo-4-(4-bromobutyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-Bromobutyl)-4-bromobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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